

A Comprehensive Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-5-fluoro-4-methylpyridine**

Cat. No.: **B3024695**

[Get Quote](#)

Abstract

2-Chloro-5-fluoro-4-methylpyridine is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of **2-Chloro-5-fluoro-4-methylpyridine**, with a focus on its utility for researchers, scientists, and professionals in drug development.

Introduction

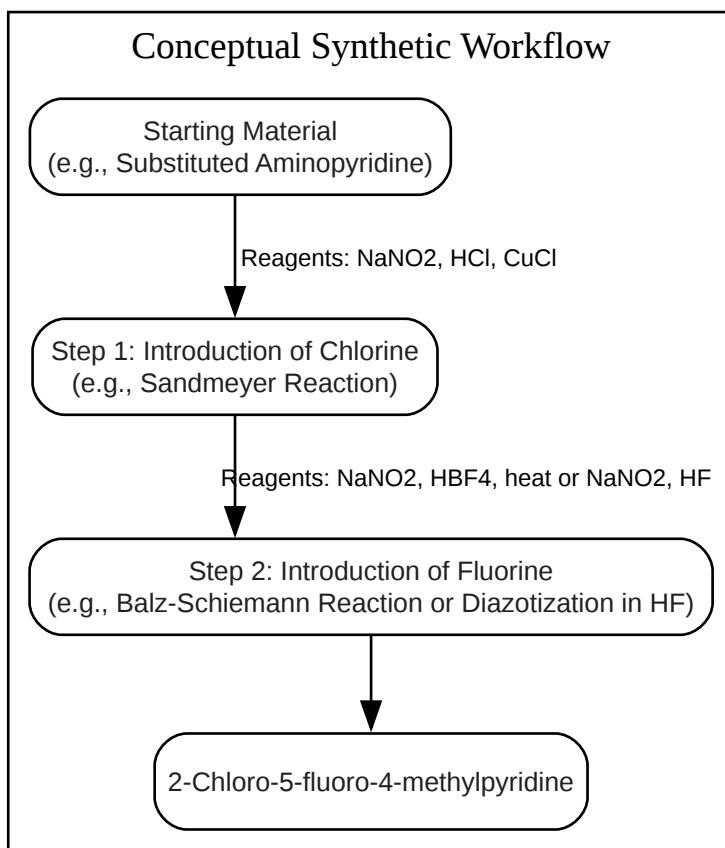
Halogenated pyridines are a critical class of heterocyclic compounds widely employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.^[1] The introduction of halogen atoms onto the pyridine ring significantly modulates its electronic properties and reactivity, providing handles for further functionalization. **2-Chloro-5-fluoro-4-methylpyridine** (CAS No: 881891-83-4) is a trifunctionalized pyridine that has garnered increasing interest due to its potential as a scaffold in the design of novel bioactive molecules.^{[3][4]} The presence of a labile chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position imparts a unique combination of reactivity and structural features. This guide aims to provide a comprehensive technical overview of this compound, consolidating its known chemical properties and exploring its applications in modern organic synthesis and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in experimental design. The key properties of **2-Chloro-5-fluoro-4-methylpyridine** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₅ ClFN	PubChem[3]
Molecular Weight	145.56 g/mol	PubChem[3]
CAS Number	881891-83-4	Apollo Scientific[4]
Appearance	Not explicitly stated, but related compounds are colorless to light yellow liquids.	N/A
Boiling Point	Data not available.	N/A
Melting Point	Data not available.	N/A
Density	Data not available.	N/A
Solubility	Data not available, but likely soluble in common organic solvents.	N/A

Computed Properties:


Property	Value	Source
IUPAC Name	2-chloro-5-fluoro-4-methylpyridine	PubChem[3]
InChI	InChI=1S/C6H5ClFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3	PubChem[3]
InChIKey	HWDRAVIZSYVICK-UHFFFAOYSA-N	PubChem[3]
Canonical SMILES	CC1=C(C=NC=C1F)Cl	PubChem[3]
XLogP3-AA	2.3	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	2	PubChem[3]
Rotatable Bond Count	0	PubChem[3]
Exact Mass	145.0094550 Da	PubChem[3]
Monoisotopic Mass	145.0094550 Da	PubChem[3]
Topological Polar Surface Area	12.9 Å ²	PubChem[3]
Heavy Atom Count	9	PubChem[3]

Synthesis and Manufacturing

The synthesis of polysubstituted pyridines can be challenging, often requiring multi-step sequences. While specific, peer-reviewed synthetic routes for **2-Chloro-5-fluoro-4-methylpyridine** are not readily available in the searched literature, general methods for the preparation of related fluorinated and chlorinated pyridines provide valuable insights into potential synthetic strategies.

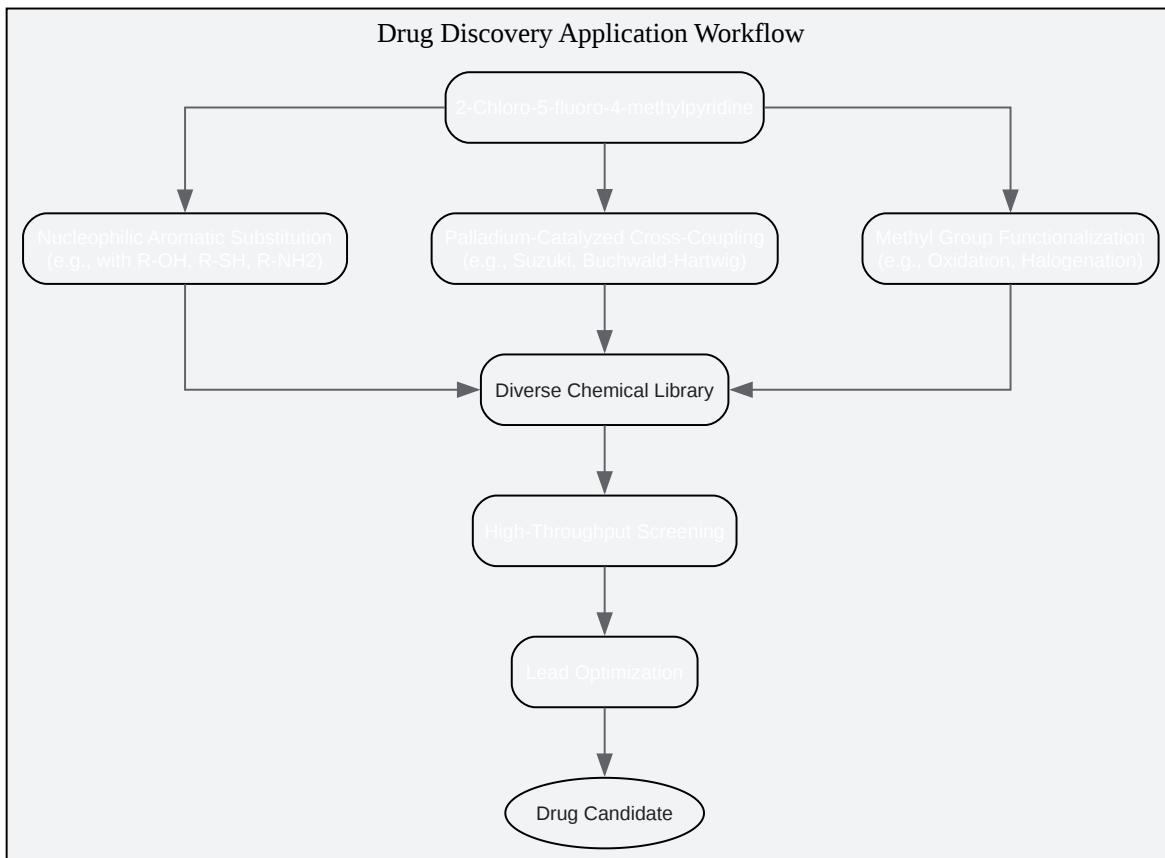
One common approach involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction to introduce the halogen. For instance, the synthesis of fluoropyridine compounds has been achieved by diazotization of the corresponding aminopyridine in anhydrous hydrogen fluoride.[5]

A plausible synthetic pathway for **2-Chloro-5-fluoro-4-methylpyridine** could originate from a suitably substituted aminopyridine, as illustrated in the conceptual workflow below.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **2-Chloro-5-fluoro-4-methylpyridine**.

It is important to note that the regioselectivity of these reactions would be a critical factor to control. The order of introduction of the substituents would significantly impact the overall efficiency and feasibility of the synthesis.


Chemical Reactivity and Applications in Drug Development

The reactivity of **2-Chloro-5-fluoro-4-methylpyridine** is dictated by the electronic nature of the pyridine ring and the distinct properties of its substituents.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. This is a cornerstone reaction for elaborating the pyridine core. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the C2 position, facilitating SNAr reactions.
- Cross-Coupling Reactions: The C-Cl bond can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming C-C and C-N bonds, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.^[6]
- Modification of the Methyl Group: The methyl group at the 4-position can be a site for further functionalization. For example, it can undergo oxidation to an aldehyde or carboxylic acid, or halogenation to introduce additional reactive handles.

The unique combination of these reactive sites makes **2-Chloro-5-fluoro-4-methylpyridine** a highly attractive building block for the synthesis of complex molecules with potential biological activity. For instance, related 2-chloropyridine derivatives are key intermediates in the synthesis of compounds with herbicidal and medicinal properties.^{[7][8]} The incorporation of fluorine is a common strategy in drug design to improve metabolic stability, bioavailability, and binding affinity.^[1]

The following workflow illustrates the potential of **2-Chloro-5-fluoro-4-methylpyridine** in a drug discovery context.

[Click to download full resolution via product page](#)

Caption: Application workflow in a drug discovery program.

Spectroscopic Data

While a dedicated, comprehensive set of spectra for **2-Chloro-5-fluoro-4-methylpyridine** was not found, analysis of spectroscopic data for structurally similar compounds can provide expected trends.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **1H NMR:** The proton spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The coupling patterns and chemical shifts would be influenced by the positions of the chloro, fluoro, and methyl substituents. For example, in 2-Chloro-5-methylpyridine, the aromatic protons appear as doublets and a doublet of doublets.[9]
- **13C NMR:** The carbon spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon attached to the chlorine and fluorine atoms showing characteristic shifts.
- **Infrared (IR) Spectroscopy:** The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.[10]
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[10]

Safety and Handling

Based on the GHS classification for **2-Chloro-5-fluoro-4-methylpyridine**, this compound should be handled with appropriate safety precautions.[3]

- **Hazard Statements:**
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- **Precautionary Statements:**
 - P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[11](#)]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[[11](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[11](#)]

It is imperative to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[[12](#)] A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.

Conclusion

2-Chloro-5-fluoro-4-methylpyridine is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctionalized nature provides multiple avenues for chemical modification, enabling the construction of diverse and complex molecular libraries for biological screening. While detailed experimental data for this specific compound is somewhat limited in the public domain, the known chemistry of related halogenated pyridines provides a solid foundation for its application in research and development. As the demand for novel chemical entities continues to grow, the utility of such strategically substituted heterocyclic intermediates is poised to expand significantly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. 2-Chloro-5-fluoro-4-methylpyridine | C₆H₅ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 881891-83-4 Cas No. | 2-Chloro-5-fluoro-4-methylpyridine | Apollo [store.apolloscientific.co.uk]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. researchgate.net [researchgate.net]
- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 9. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Overview for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024695#2-chloro-5-fluoro-4-methylpyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com